2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC20106344
Molecular Formula: C28H28ClNO5S
Molecular Weight: 526.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28ClNO5S |
|---|---|
| Molecular Weight | 526.0 g/mol |
| IUPAC Name | 2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C28H28ClNO5S/c1-3-36-11-10-33-28(32)25-16(2)30-21-12-18(19-6-4-5-7-20(19)29)13-22(31)27(21)26(25)17-8-9-23-24(14-17)35-15-34-23/h4-9,14,18,26,30H,3,10-13,15H2,1-2H3 |
| Standard InChI Key | BRGYAACOBCBHKX-UHFFFAOYSA-N |
| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)C5=CC=CC=C5Cl)C |
Introduction
The compound 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule belonging to the class of hexahydroquinolines. It is characterized by its intricate molecular structure and diverse functional groups. These features make it a subject of interest in synthetic organic chemistry and medicinal research due to its potential biological activities and applications in drug development.
Structural Overview
The compound's molecular formula is C26H26ClNO5S, with a molecular weight of approximately 526.0 g/mol. Its structure includes:
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A hexahydroquinoline core, which is known for its pharmacological relevance.
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A benzodioxole moiety, contributing to aromaticity and potential bioactivity.
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An ethylsulfanyl group, enhancing chemical reactivity.
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A chlorophenyl group, which may interact with biological targets through hydrophobic or halogen bonding.
These structural elements collectively contribute to its unique properties and synthetic versatility.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
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Formation of the hexahydroquinoline scaffold via a cyclocondensation reaction.
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Introduction of the benzodioxole and chlorophenyl substituents through nucleophilic substitutions or coupling reactions.
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Attachment of the ethylsulfanyl group to the ethyl chain using thiolation techniques.
Careful control of reaction conditions such as temperature, solvent choice, and pH is critical to ensure high yields and purity. Purification techniques like chromatography are often employed to isolate the final product.
Biological Significance
Hexahydroquinoline derivatives are widely studied for their biological activities, including:
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Antimicrobial properties.
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Anti-inflammatory effects.
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Potential as calcium channel blockers or anticancer agents.
The presence of the benzodioxole moiety further enhances its potential for interaction with biological targets such as enzymes or receptors.
Applications
This compound has applications in:
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Medicinal Chemistry: As a lead molecule for drug development targeting specific enzymes or receptors.
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Synthetic Chemistry: As an intermediate for creating derivatives with novel properties.
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Biological Studies: For investigating structure-activity relationships in pharmacological research.
Challenges and Future Directions
Despite its promising structure, challenges remain:
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Limited availability of detailed physicochemical data such as solubility profiles or thermal stability.
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Lack of comprehensive biological evaluation in vitro or in vivo.
Future research should focus on:
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Expanding synthetic routes for higher yields.
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Conducting detailed pharmacological studies to explore therapeutic potentials.
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Investigating chemical modifications to enhance bioavailability and activity.
Table: Key Characteristics of the Compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C26H26ClNO5S |
| Molecular Weight | 526.0 g/mol |
| Functional Groups | Benzodioxole, ethylsulfanyl, chlorophenyl |
| Solubility | Moderate in organic solvents |
| Stability | Stable under neutral pH; reactive in extreme pH |
| Potential Applications | Medicinal chemistry, synthetic intermediate |
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